Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid
Overview
Description
Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid: is a derivative of amino acids, specifically designed for use in solid-phase peptide synthesis (SPPS). The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis to prevent unwanted reactions at the amino group during the synthesis process. This compound is particularly valuable in the synthesis of peptides due to its stereochemistry and functional groups, which allow for the creation of complex and biologically active peptides.
Mechanism of Action
Target of Action
Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid is a complex compound with a specific target yet to be identified. The compound’s primary targets and their roles are currently under investigation .
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound influences multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
It is known that the compound has a significant impact on cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets .
As our understanding of this compound grows, so too does the potential for its use in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid typically involves several steps to ensure the correct stereochemistry and functional group protection. One common method involves the use of enantioselective synthesis techniques to produce the desired stereoisomer. The process often starts with a chiral precursor, such as a chiral cyanohydrin, which is then subjected to a series of reactions including reduction, protection, and functional group transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling required in SPPS, ensuring high yields and purity of the final product. The use of robust and scalable synthetic routes is crucial to meet the demand for this compound in research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the amino group can produce an amine .
Scientific Research Applications
Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: As a building block in SPPS, it is used to create peptides with specific sequences and stereochemistry.
Drug Development: Peptides synthesized using this compound can be used in the development of new pharmaceuticals, including peptide-based drugs.
Biological Studies: It is used in the study of protein-protein interactions, enzyme-substrate interactions, and other biological processes.
Industrial Applications: The compound is used in the production of peptide-based materials and coatings.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-(2S,3R)-2-amino-3-hydroxybutanoic acid
- Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid
- Fmoc-(2S,3R)-3-methylglutamate
Uniqueness
Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid is unique due to its specific stereochemistry and functional groups, which make it particularly useful in the synthesis of peptides with precise structural requirements. Compared to similar compounds, it offers distinct advantages in terms of reactivity and compatibility with SPPS techniques .
Properties
IUPAC Name |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGQZFFOTLSMMA-SGTLLEGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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